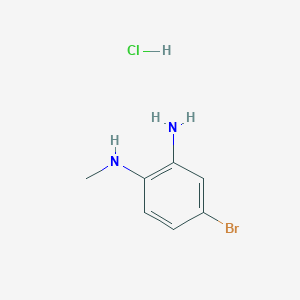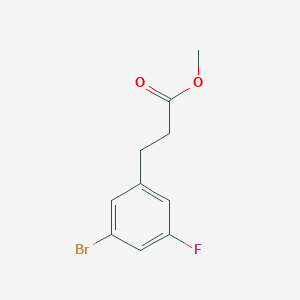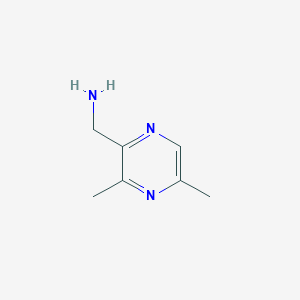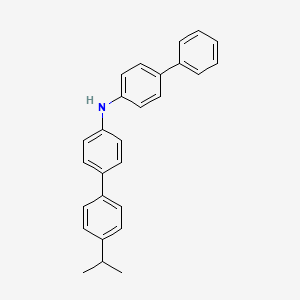
4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 273.99 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride typically involves the reaction of benzene-1,2-diamine with bromomethane . The reaction conditions may vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol, benzene, and chloroform . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use, such as in biological or chemical research .
Comparison with Similar Compounds
4-Bromo-N1-methylbenzene-1,2-diamine hydrochloride can be compared with similar compounds such as:
- 5-Bromo-2-(methylamino)aniline
- 4-Bromo-1-N-methylbenzene-1,2-diamine
- 1,2-Benzenediamine, 4-bromo-N1-methyl
These compounds share similar structural features but may differ in their reactivity, applications, and specific properties .
Properties
Molecular Formula |
C7H10BrClN2 |
|---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,9H2,1H3;1H |
InChI Key |
FRSFADUVJUBEGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B12274137.png)
![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)
![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)

![Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12274169.png)

![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
![5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12274184.png)
![4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)

![Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12274218.png)
